4'-Bromo-2',5'-difluoro-[1,1'-biphenyl]-4-carbaldehyde
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Overview
Description
4’-Bromo-2’,5’-difluoro-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the biphenyl family It is characterized by the presence of bromine and fluorine atoms on the biphenyl structure, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-2’,5’-difluoro-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Another method involves the bromination of 2’,5’-difluoro-[1,1’-biphenyl]-4-carbaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production of 4’-Bromo-2’,5’-difluoro-[1,1’-biphenyl]-4-carbaldehyde may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign solvents and reagents is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-2’,5’-difluoro-[1,1’-biphenyl]-4-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, ethanol), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products
Substitution: Substituted biphenyl derivatives.
Oxidation: 4’-Bromo-2’,5’-difluoro-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-Bromo-2’,5’-difluoro-[1,1’-biphenyl]-4-methanol.
Scientific Research Applications
4’-Bromo-2’,5’-difluoro-[1,1’-biphenyl]-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4’-Bromo-2’,5’-difluoro-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms, along with the aldehyde group, allows it to participate in various chemical reactions, such as electrophilic aromatic substitution and nucleophilic addition. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,5-difluoro-1,1’-biphenyl
- 4-Bromo-2,4’-difluoro-1,1’-biphenyl
- 3,4-Difluorobromobenzene
Uniqueness
4’-Bromo-2’,5’-difluoro-[1,1’-biphenyl]-4-carbaldehyde is unique due to the specific positioning of the bromine and fluorine atoms on the biphenyl structure, along with the presence of the aldehyde functional group. This unique combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C13H7BrF2O |
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Molecular Weight |
297.09 g/mol |
IUPAC Name |
4-(4-bromo-2,5-difluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H7BrF2O/c14-11-6-12(15)10(5-13(11)16)9-3-1-8(7-17)2-4-9/h1-7H |
InChI Key |
YMLZOYXMTZHCQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2F)Br)F |
Origin of Product |
United States |
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